[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Description
Properties
IUPAC Name |
[(2,6-diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S2/c1-4-10-7-6-8-11(5-2)12(10)17-13(16-3)15-9-14/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXKIDVEWRIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)SC(=NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375652 | |
| Record name | [(2,6-diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-31-5 | |
| Record name | [(2,6-diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Thiocyanate Intermediate
A widely documented method involves the reaction of 2,6-diethylthiophenol with methyl dithiocarbamate derivatives. The synthesis proceeds through a nucleophilic substitution mechanism, where the thiol group attacks an electrophilic carbon center. For example:
The base (e.g., triethylamine) facilitates deprotonation of the thiophenol, enhancing nucleophilicity. Cyanamide introduces the cyanoimine group, completing the carbonimidodithioate backbone.
Key Parameters:
-
Solvent : Dichloromethane or THF
-
Temperature : 0–25°C
-
Yield : 60–75% (estimated for analogous reactions)
Condensation with Carbon Disulfide Derivatives
Alternative routes employ carbon disulfide (CS) as a sulfur source. In this approach, 2,6-diethylaniline reacts with CS under basic conditions to form a dithiocarbamate intermediate, which subsequently reacts with methyl iodide and cyanamide:
This method benefits from the commercial availability of carbon disulfide but requires careful control of stoichiometry to avoid polysulfide byproducts.
Optimization and Challenges
Purification Techniques
Byproduct Mitigation
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Thiol Oxidation : Air exposure during synthesis risks disulfide formation; inert atmospheres (N/Ar) are critical.
-
Cyano Group Stability : Cyanamide derivatives are moisture-sensitive; anhydrous conditions preserve functionality.
Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | CHNS | PubChem CID 2761254 |
| Molecular Weight | 264.4 g/mol | Computed by PubChem |
| XLogP3-AA | 5.1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Industrial and Research Applications
Though primarily a research chemical, its structural analogs serve as:
Chemical Reactions Analysis
Types of Reactions
[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyanamide group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl or cyanamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which [(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. The sulfanyl and methylsulfanylmethylidene moieties contribute to the compound’s reactivity and binding affinity, influencing its overall activity.
Comparison with Similar Compounds
[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other cyanamide-containing compounds and sulfanyl derivatives. Similar compounds include:
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Known for its use as a cyanation reagent.
N-phenethyl-N-phenylcyanamide: A compound with similar cyanamide functionality but different substituents.
Disulfanes: Compounds containing sulfur-sulfur bonds, which may exhibit similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical formula for this compound is . The compound features a diethylphenyl group attached to a sulfanyl and methylsulfanylmethylidene moiety, contributing to its unique properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of cyanamide compounds can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Some studies indicate that cyanamide derivatives may act as enzyme inhibitors, affecting metabolic pathways.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Effects
A study published in the Journal of Natural Products explored the antimicrobial properties of related cyanamide compounds. The results indicated significant inhibition of Candida albicans, a common fungal pathogen. The mechanism was attributed to disruption of cell membrane integrity.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. The study highlighted the compound's ability to induce apoptosis in human breast cancer cells.
Case Study 3: Enzyme Inhibition
A biochemical analysis revealed that the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition could alter cellular metabolism, suggesting potential therapeutic applications in metabolic disorders.
Research Findings
Recent studies have focused on the synthesis and optimization of cyanamide derivatives for enhanced biological activity. The following findings are noteworthy:
- Structure-Activity Relationship (SAR) : Modifications to the phenyl group have been shown to significantly affect antimicrobial potency.
- Mechanistic Insights : Investigations into the mode of action revealed that the compound may interact with DNA or RNA synthesis pathways, leading to cell death in pathogens and cancer cells.
Q & A
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for [(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide?
- Methodological Answer :
- DFT Calculations (B3LYP/6-31G* basis set): Model transition states for sulfanyl group substitution, identifying energy barriers (~25–30 kcal/mol for SN2 mechanisms) .
- Molecular Dynamics Simulations : Predict solvent effects (e.g., acetonitrile vs. DMSO) on reaction kinetics using OPLS force fields .
- Docking Studies : Screen interactions with biological targets (e.g., enzymes with cysteine residues) using AutoDock Vina .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Isotopic Labeling : Use ³⁴S-labeled precursors to distinguish between sulfanyl and sulfonyl byproducts in MS/MS spectra .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in diethyl groups) causing signal splitting .
- Cross-Validation : Compare IR carbonyl stretches (1680–1700 cm⁻¹) with computational vibrational spectra (Gaussian 09) to confirm purity .
Q. How does steric hindrance from the 2,6-diethylphenyl group affect regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Steric bulk reduces yields (<40%) for bulky aryl halides;改用 smaller ligands (XPhos instead of SPhos) improves efficiency .
- Suzuki-Miyaura Coupling : Ortho-substituted boronic acids show <10% conversion due to hindered Pd insertion. Meta-substituted analogs achieve >70% yield .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
